molecular formula C10H9N3O5 B8299591 5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

Cat. No. B8299591
M. Wt: 251.20 g/mol
InChI Key: QSDLXWSEQUYYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine is a useful research compound. Its molecular formula is C10H9N3O5 and its molecular weight is 251.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

5-hydroxy-1-[(3-nitrophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9N3O5/c14-8-9(15)12(10(16)11-8)5-6-2-1-3-7(4-6)13(17)18/h1-4,9,15H,5H2,(H,11,14,16)

InChI Key

QSDLXWSEQUYYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(C(=O)NC2=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(3-Nitrobenzyl)urea (78 g) was dissolved in 500 mL of 80% acetic acid, 120 g of benzyl 2-benzyloxy-2-hydroxyacetate was added thereto at 80° C. and the mixture was stirred at 80° C. for two hours. The mixture was concentrated in vacuo and the solvent was evaporated therefrom by means of an azeotropic distillation with toluene. The residue was purified by a silica gel column and recrystallized from a mixed solvent of ethyl acetate and hexane to give 49 g of 5-hydroxy-1-(3-nitrobenzyl)-2,4-dioxoimidazolidine.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
benzyl 2-benzyloxy-2-hydroxyacetate
Quantity
120 g
Type
reactant
Reaction Step Two

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